molecular formula C14H13ClO B6371663 4-(4-Chloro-2-methylphenyl)-2-methylphenol, 95% CAS No. 1261976-80-0

4-(4-Chloro-2-methylphenyl)-2-methylphenol, 95%

Cat. No. B6371663
CAS RN: 1261976-80-0
M. Wt: 232.70 g/mol
InChI Key: VHVCTBUHJDDSSL-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is a synthetic compound used in a variety of laboratory experiments. It is an aromatic compound that belongs to the class of phenols, which are organic compounds containing a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. 4-(4-Chloro-2-methylphenyl)-2-methylphenol is used as a reagent in various laboratory experiments, including synthesis, chromatography, and spectroscopy. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is used in a variety of scientific research applications, including synthesis, chromatography, and spectroscopy. It is used as a reagent in organic synthesis reactions, such as the Friedel-Crafts alkylation reaction, as well as in chromatography techniques, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). Additionally, 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is used in spectroscopy techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is not yet fully understood. However, it is known that the compound is an aromatic compound and is capable of undergoing various chemical reactions, including the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is converted to an alkyl cation, which then reacts with the aromatic compound to form the desired product. Additionally, 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is capable of undergoing other reactions, such as the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) are not yet fully understood. However, it is known that the compound is capable of undergoing various chemical reactions, which could potentially lead to the formation of other compounds with unknown biochemical and physiological effects. Therefore, further research is needed to better understand the biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%).

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and widely available. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is limited in its ability to undergo certain chemical reactions, such as the Grignard reaction, and it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%). One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential for the compound to undergo other chemical reactions, such as the Grignard reaction. Additionally, further research could be conducted to explore the potential applications of the compound in various scientific research fields, such as chromatography and spectroscopy. Finally, further research could be conducted to explore the potential for the compound to be used in the synthesis of other compounds.

Synthesis Methods

4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In this reaction, the alkyl halide is converted to an alkyl cation, which then reacts with the aromatic compound to form the desired product. Other methods for synthesizing 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) include the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction.

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-8-12(15)4-5-13(9)11-3-6-14(16)10(2)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCTBUHJDDSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683862
Record name 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-80-0
Record name 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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